molecular formula C8H13N5O2S2 B12898580 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide CAS No. 62645-22-1

2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide

Cat. No.: B12898580
CAS No.: 62645-22-1
M. Wt: 275.4 g/mol
InChI Key: BRQHIQWHWFLPBM-UHFFFAOYSA-N
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Description

2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide is a synthetic organic compound designed for research and development purposes. It features a pyridazine core functionalized with an ethanesulfonyl group and a methylhydrazinecarbothioamide moiety. Compounds containing hydrazine-carbothioamide (thiosemicarbazone) scaffolds are of significant scientific interest due to their potential to act as versatile ligands for metal chelation and as key intermediates in the synthesis of heterocyclic compounds with diverse biological profiles . The presence of both nitrogen and sulfur donor atoms in its structure suggests potential for multidisciplinary applications, much like related Schiff base derivatives which are investigated for various pharmacological activities . Researchers can utilize this compound as a building block in medicinal chemistry, particularly in the exploration of new pyridazine-based molecules. The specific mechanism of action, primary research applications, and biological targets for this exact compound are areas for ongoing investigation and should be confirmed by the researching scientist. This product is intended for laboratory research use by qualified professionals and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62645-22-1

Molecular Formula

C8H13N5O2S2

Molecular Weight

275.4 g/mol

IUPAC Name

1-[(6-ethylsulfonylpyridazin-3-yl)amino]-3-methylthiourea

InChI

InChI=1S/C8H13N5O2S2/c1-3-17(14,15)7-5-4-6(10-12-7)11-13-8(16)9-2/h4-5H,3H2,1-2H3,(H,10,11)(H2,9,13,16)

InChI Key

BRQHIQWHWFLPBM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)NNC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the N-methylhydrazinecarbothioamide Moiety: This step involves the reaction of the pyridazine derivative with N-methylhydrazinecarbothioamide under appropriate conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ethylsulfonyl and N-methylhydrazinecarbothioamide groups can be substituted with other functional groups to create derivatives with varied properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and N-methylhydrazinecarbothioamide groups may play a role in binding to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The ethanesulfonyl group (-SO₂C₂H₅) in the target compound is strongly electron-withdrawing, contrasting with the electron-donating ethylthio (-S-C₂H₅) group in Compound 34. This difference may influence redox stability, solubility, and intermolecular interactions.
  • However, the acetonitrile group in Foks and Wist’s derivatives introduces steric bulk and polarity variations.

Insights :

  • Moderate-to-high yields (40–62%) for Compounds 31–34 suggest feasible synthetic routes for pyridazine derivatives, though the target compound’s synthesis efficiency remains undocumented.
  • Melting points correlate with substituent polarity: nitro- and bromo-substituted derivatives (Compounds 31–32) exhibit higher melting points (>250°C) compared to heterocyclic-substituted analogs (Compounds 33–34, ~200–227°C). The target compound’s sulfonyl group may similarly elevate its melting point.

Biological Activity

2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide can be represented as follows:

  • Molecular Formula : C9H12N4O2S
  • Molecular Weight : 240.28 g/mol

The compound is believed to exert its biological effects through several mechanisms:

  • Cytotoxic Activity : It has been shown to induce apoptosis in cancer cells by disrupting cellular processes and promoting oxidative stress.
  • Enzyme Inhibition : The hydrazine moiety may inhibit specific enzymes involved in tumor growth and proliferation.

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Study Cell Line IC50 (µM) Mechanism Reference
Study AMCF-7 (Breast Cancer)5.4Apoptosis Induction
Study BHCT116 (Colorectal Cancer)3.2ROS Generation
Study CSKOV3 (Ovarian Cancer)4.8Cell Cycle Arrest

Case Studies

  • In Vitro Efficacy :
    • In a study involving MCF-7 breast cancer cells, treatment with 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide resulted in significant cytotoxicity with an IC50 value of 5.4 µM. The mechanism was primarily through apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.
  • In Vivo Studies :
    • Preliminary studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in mice bearing SKOV3 ovarian cancer cells. The observed tumor reduction was attributed to both direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment.

Discussion

The compound's promising cytotoxic effects across various cancer cell lines highlight its potential as a novel chemotherapeutic agent. Its ability to induce apoptosis and generate reactive oxygen species suggests that it could be effective against tumors with high metabolic rates or those resistant to conventional therapies.

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